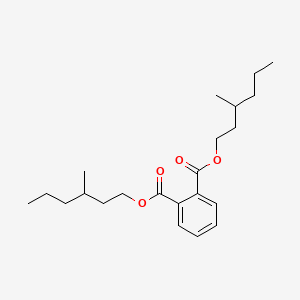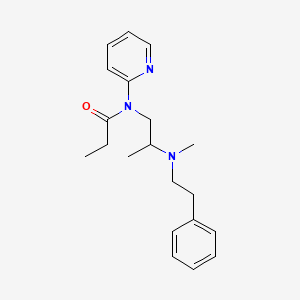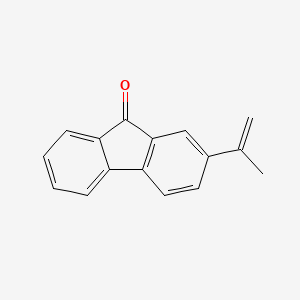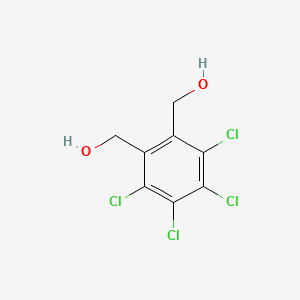
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H6Cl4O2. This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol typically involves the chlorination of a precursor compound, followed by the introduction of hydroxyl groups. One common method involves the chlorination of 1,2-dimethoxybenzene to produce 3,4,5,6-tetrachloro-1,2-dimethoxybenzene, which is then subjected to demethylation to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to manage the reactivity of chlorine and hydroxyl groups.
化学反应分析
Types of Reactions
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorobenzaldehyde, while reduction could produce less chlorinated phenylene derivatives.
科学研究应用
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(3,4,5,6-Tetrabromo-1,2-phenylene)dimethanol: Similar in structure but with bromine atoms instead of chlorine.
(3,4,5,6-Tetramethyl-1,2-phenylene)dimethanol: Contains methyl groups instead of chlorine atoms.
Tetrachlorophenol: A related compound with four chlorine atoms attached to a phenol ring.
Uniqueness
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is unique due to the combination of chlorine atoms and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
属性
CAS 编号 |
56135-96-7 |
|---|---|
分子式 |
C8H6Cl4O2 |
分子量 |
275.9 g/mol |
IUPAC 名称 |
[2,3,4,5-tetrachloro-6-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6Cl4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 |
InChI 键 |
ALURCQQYPDAPIX-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
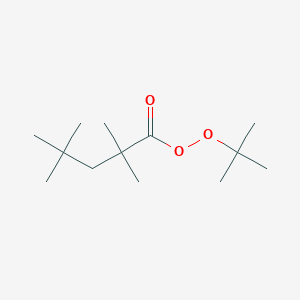

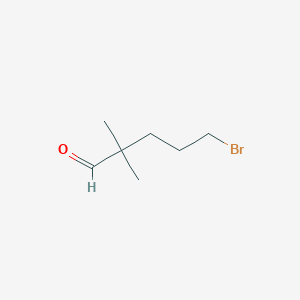

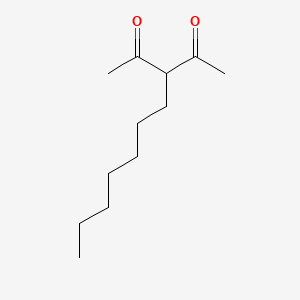
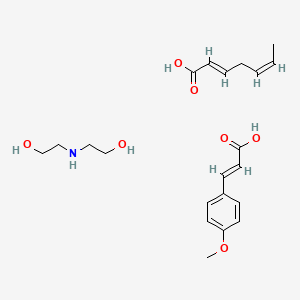
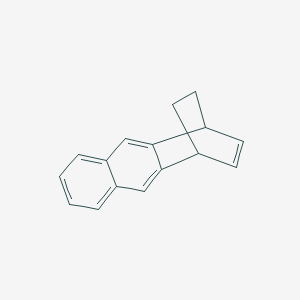
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
